
4-(tert-Butyl)-3-nitroaniline hydrochloride
Übersicht
Beschreibung
“4-(tert-Butyl)-3-nitroaniline hydrochloride” likely contains a tert-butyl group, a nitro group, and an aniline group. The tert-butyl group is a bulky alkyl group known for its steric effects . The nitro group is a strong electron-withdrawing group, often used in the synthesis of explosives, while aniline is a primary aromatic amine, which is a building block in the synthesis of many dyes and drugs .
Molecular Structure Analysis
The molecular structure of “4-(tert-Butyl)-3-nitroaniline hydrochloride” would likely show the bulky tert-butyl group and the nitro group attached to a benzene ring, with the aniline group also attached to the benzene ring . The hydrochloride indicates the presence of a chloride ion, suggesting the compound might exist as a salt.Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The nitro group could be reduced to an amine, forming a diamine with the existing aniline group . The tert-butyl group could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, nitroaromatic compounds are relatively stable and often crystalline . The presence of the hydrochloride could make the compound more soluble in water .Wissenschaftliche Forschungsanwendungen
Molecular Probes and Labels : Nitroxides, including compounds structurally similar to 4-(tert-Butyl)-3-nitroaniline hydrochloride, are used as molecular probes and labels in biophysics, structural biology, and biomedical research. Their redox properties, dependent on the ring size and electronic and steric effects of the substituents, are crucial for these applications (Zhurko et al., 2020).
Biodegradation of Herbicides : Research on Sphingopyxis sp. strain HMH, a bacterium capable of degrading the herbicide butralin (structurally related to 4-(tert-Butyl)-3-nitroaniline hydrochloride), has provided insights into the biotransformation of nitroaniline herbicides. This could have implications for environmental remediation and pollution control (Ghatge et al., 2020).
Organic Magnetic Materials : Benzimidazole-based nitroxide radicals, similar to 4-(tert-Butyl)-3-nitroaniline hydrochloride, have been synthesized and characterized for their potential in developing organic magnetic materials. These compounds crystallize as dimeric pairs with unique hydrogen bond donors and acceptors, offering potential applications in magnetic materials research (Ferrer et al., 2001).
Synthesis of Stable Free Radicals : 4-(tert-Butyl)-3-nitroaniline hydrochloride-related compounds have been used in the synthesis of stable free radicals, like potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate. These compounds are of interest due to their high water solubility and persistent nature in certain environments, relevant in the field of free radical chemistry (Marx & Rassat, 2002).
Regioselective Nitration of Anilines : Techniques for the regioselective nitration of N-alkyl anilines using tert-butyl nitrite have been developed. These methods could be applicable to the synthesis of compounds like 4-(tert-Butyl)-3-nitroaniline hydrochloride and its derivatives, which are useful in various chemical syntheses (Chaudhary et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-tert-butyl-3-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14;/h4-6H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKNDFQMIDRATL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856766 | |
| Record name | 4-tert-Butyl-3-nitroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)-3-nitroaniline hydrochloride | |
CAS RN |
6310-20-9 | |
| Record name | 4-tert-Butyl-3-nitroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-bromo-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B1375748.png)
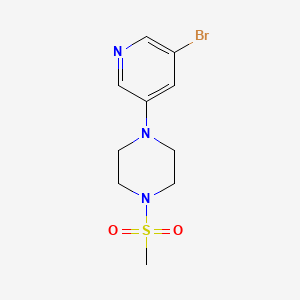
![1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1375751.png)
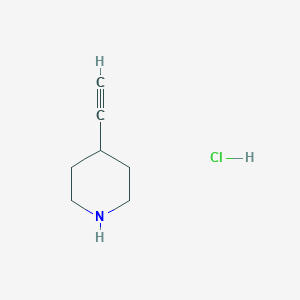
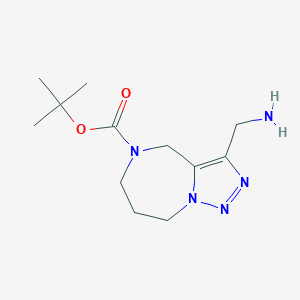
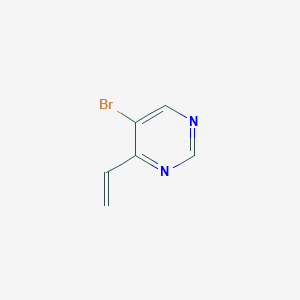
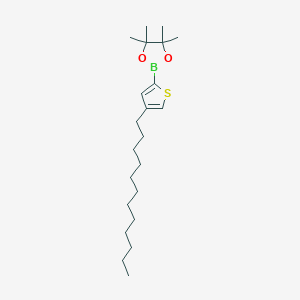
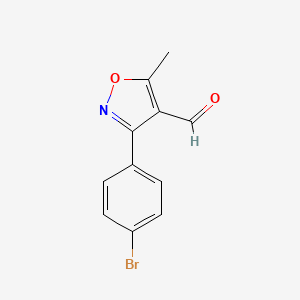

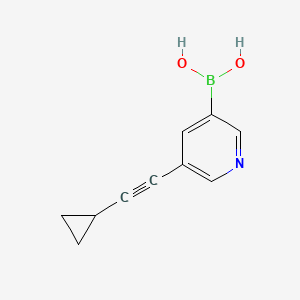
![7-Cbz-1,7-diazaspiro[4.5]decane](/img/structure/B1375762.png)
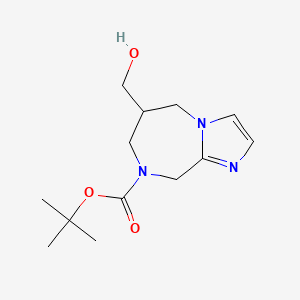
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1375765.png)